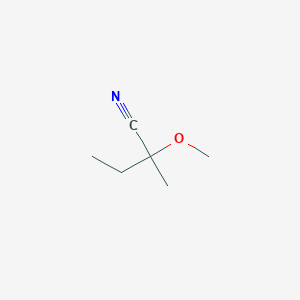
2-Methoxy-2-methylbutanenitrile
Overview
Description
“2-Methoxy-2-methylbutanenitrile” is a chemical compound with the molecular weight of 113.16 . Its IUPAC name is also 2-methoxy-2-methylbutanenitrile .
Molecular Structure Analysis
The InChI code for 2-Methoxy-2-methylbutanenitrile is 1S/C6H11NO/c1-4-6(2,5-7)8-3/h4H2,1-3H3 . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Sustainable Bio-based Solvents
Research highlights the development of sustainable bio-based solvents as alternatives to conventional, environmentally harmful solvents. For instance, methylation of acetoin with dimethyl carbonate yields 3-methoxybutan-2-one, demonstrating improved process mass intensity and atom economy. This product is evaluated as a bio-based solvent capable of substituting carcinogenic halogenated solvents in applications such as Friedel–Crafts acylation and N-alkylations, showcasing potential environmental benefits (Jin et al., 2021).
Liquid-Phase Decomposition Studies
Investigations into the liquid-phase decomposition of similar compounds, such as 2-methyl-2-methoxybutane, have been conducted to understand their equilibrium and thermodynamic properties. Such studies are essential for the development of chemical processes and the design of industrial applications involving these compounds (Serda et al., 1995).
Liquid-Liquid Equilibrium Measurements
Research on quaternary and ternary liquid-liquid equilibrium measurements for compounds like 2-methoxy-2-methylbutane with various solvents provides valuable data for the chemical industry. This includes insights into solvent suitability for industrial use, contributing to the optimization of chemical manufacturing processes (Männistö et al., 2016).
Synthesis and Reaction Equilibria
The study of reaction equilibria in the synthesis of tertiary ethers like 2-methoxy-2-methylbutane (TAME) is crucial for improving gasoline quality by enhancing octane numbers. Such research provides foundational knowledge for the development of efficient, environmentally friendly fuel additives (Rihko et al., 1994).
Combustion and Biofuel Applications
Exploration into the combustion characteristics of biofuels, such as methylbutanol, offers insights into alternative fuels' performance and emissions. This research is pivotal for advancing the utilization of biofuels in combustion engines, contributing to the reduction of fossil fuel dependency and greenhouse gas emissions (Park et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-2-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-6(2,5-7)8-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLQZBUBGKURMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylbutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



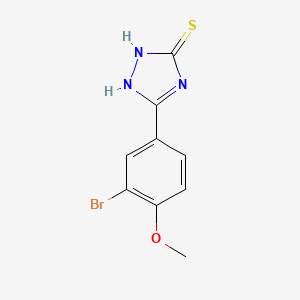
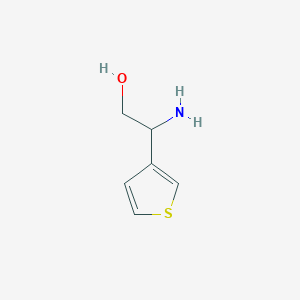
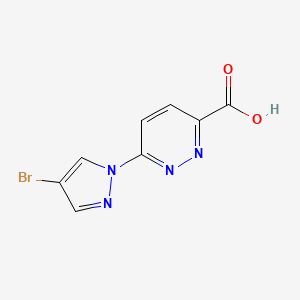
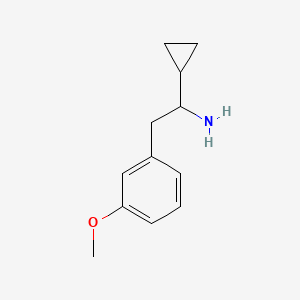

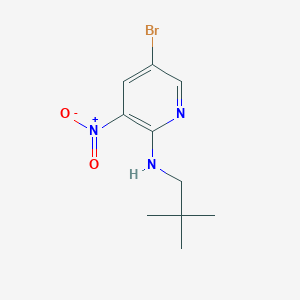
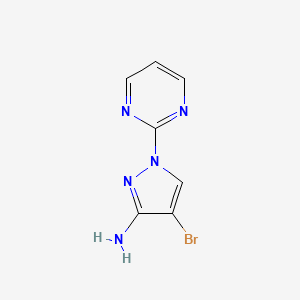
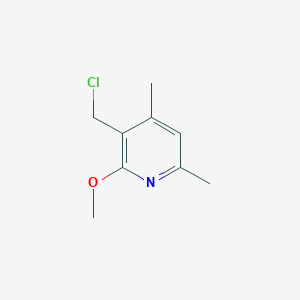





![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)